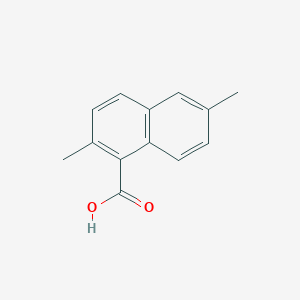

2,6-Dimethylnaphthalene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dimethylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 2 and 6 positions and a carboxylic acid group at the 1 position. This compound is a white crystalline solid and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylnaphthalene-1-carboxylic acid typically involves the oxidation of 2,6-Dimethylnaphthalene. One common method is the liquid-phase oxidation using Co/Mn/Br catalysts, acetic acid/water as solvents, and air as the oxidant . The reaction conditions, such as temperature and water content, significantly influence the oxidation kinetics.

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of alkylnaphthalenes. This process is highly selective and can be performed in a few steps, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,6-naphthalenedicarboxylic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).

Major Products

Oxidation: 2,6-Naphthalenedicarboxylic acid.

Reduction: 2,6-Dimethylnaphthalene-1-methanol.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Polymer Science

One of the most notable applications of 2,6-dimethylnaphthalene-1-carboxylic acid is as a precursor for high-performance polymers. It is used to produce polyethylene 2,6-naphthalate (PEN) , which exhibits superior thermal stability and mechanical properties compared to conventional polyesters like polyethylene terephthalate (PET). The enhanced properties of PEN make it suitable for applications in:

- High-strength fibers : Used in tire cords and other industrial textiles.

- Films : Employed in magnetic recording tapes and electronic components due to their durability and thermal resistance .

Pharmaceuticals

Research is ongoing to explore the potential therapeutic applications of this compound. Its derivatives are being investigated for their biological activities, including:

- Drug synthesis : Serving as a building block for various pharmaceutical compounds.

- Biological interactions : Studies focus on how this compound interacts with biomolecules, potentially leading to new therapeutic agents .

Environmental Studies

The compound is also significant in environmental chemistry. Studies have demonstrated its degradation pathways by microbial action, particularly by bacteria such as Sphingomonas paucimobilis. These organisms can metabolize this compound through various enzymatic pathways, which may have implications for bioremediation strategies aimed at treating aromatic hydrocarbon pollutants .

Case Study 1: Production of Polyethylene Naphthalate

A study highlighted the production process of polyethylene naphthalate from 2,6-naphthalenedicarboxylic acid derived from 2,6-dimethylnaphthalene. The research emphasized optimizing reaction conditions to achieve high yields while minimizing impurities. The resulting polymer demonstrated improved mechanical properties suitable for demanding applications such as automotive components and electronic devices .

Case Study 2: Biodegradation Pathways

In an environmental study, researchers investigated the biodegradation pathways of methyl-substituted naphthalenes, including this compound. The findings revealed that specific bacterial strains could effectively convert these compounds into less harmful substances through hydroxylation and ring fission processes. This research provides insights into potential bioremediation techniques for contaminated environments .

Mecanismo De Acción

The mechanism of action of 2,6-Dimethylnaphthalene-1-carboxylic acid primarily involves its ability to undergo oxidation and reduction reactions. The compound’s molecular structure allows it to interact with various catalysts and reagents, facilitating these reactions. The free radical chain reaction mechanism is often involved in its oxidation processes, where peroxy-radicals and α-carbon atoms play crucial roles .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dimethylnaphthalene: Lacks the carboxylic acid group and is primarily used as a precursor for 2,6-Dimethylnaphthalene-1-carboxylic acid.

2,6-Naphthalenedicarboxylic acid: Contains two carboxylic acid groups and is used in the production of high-performance polymers.

2,6-Dimethylnaphthalene-1-methanol: A reduced form of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective oxidation to form valuable industrial monomers like 2,6-naphthalenedicarboxylic acid makes it particularly valuable in polymer chemistry .

Actividad Biológica

2,6-Dimethylnaphthalene-1-carboxylic acid (2,6-DMNCA) is a derivative of 2,6-dimethylnaphthalene (2,6-DMN), a polycyclic aromatic hydrocarbon (PAH). This compound has garnered attention due to its potential biological activities, including effects on various biological systems and its role as an environmental contaminant. This article delves into the biological activity of 2,6-DMNCA, examining its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula : C12H10O2

- Molecular Weight : 186.21 g/mol

- Structure : The compound features a naphthalene backbone with two methyl groups at the 2 and 6 positions and a carboxylic acid group at the 1 position.

Research indicates that 2,6-DMNCA exhibits various biological activities through several mechanisms:

- Antioxidant Activity : Studies have shown that compounds similar to 2,6-DMNCA can scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial in mitigating oxidative stress in cells .

- Enzymatic Interactions : 2,6-DMNCA has been observed to interact with cytochrome P450 enzymes, which play a significant role in drug metabolism and the activation of procarcinogens. This interaction may lead to altered metabolism of xenobiotics .

- Cellular Toxicity : The compound has demonstrated cytotoxic effects in certain cell lines. For instance, exposure to 2,6-DMNCA has been linked to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cultured human cells .

Toxicological Profile

The toxicity of 2,6-DMNCA has been assessed in various studies:

- Acute Toxicity : In animal models, acute exposure to high doses of 2,6-DMNCA resulted in significant liver damage characterized by elevated liver enzymes and histopathological changes .

- Chronic Exposure : Long-term exposure studies have indicated potential carcinogenic effects linked to PAHs, including derivatives like 2,6-DMNCA. These studies highlight the need for caution regarding environmental exposure levels .

Study on Marine Organisms

A study investigated the effects of 2,6-DMN on marine organisms such as sea urchins (Strongylocentrotus droebachiensis). The results indicated that ingestion of algae containing this compound led to significant alterations in metabolic processes and enzyme activities related to detoxification pathways .

Metabolism Studies in Rats

Research involving rat liver microsomes demonstrated that the metabolism of 2,6-DMNCA resulted in the formation of several metabolites. Notably, these metabolites included hydroxylated forms that may possess distinct biological activities compared to the parent compound .

Environmental Impact

As an environmental contaminant derived from petroleum and coal tar products, 2,6-DMNCA poses risks to ecosystems. Its persistence and bioaccumulation potential necessitate monitoring and regulatory measures to mitigate its impact on wildlife and human health .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C12H10O2 |

| Molecular Weight | 186.21 g/mol |

| Antioxidant Activity | Yes |

| Cytotoxicity | Yes |

| Environmental Persistence | High |

Propiedades

IUPAC Name |

2,6-dimethylnaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13(14)15/h3-7H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEATXLWFWACOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.